
2-Ethyl-2-(2-Hydroxyethyl)-Glutaric Acid Gamma-Lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-(2-Hydroxyethyl)-Glutaric Acid Gamma-Lactone is a chemical compound known for its unique structure and properties It is a lactone derivative of glutaric acid, which is a five-carbon dicarboxylic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(2-Hydroxyethyl)-Glutaric Acid Gamma-Lactone typically involves the cyclization of 2-ethyl-2-(2-hydroxyethyl)-glutaric acid. This can be achieved through various methods, including:
Chemical Synthesis: This involves the use of chemical reagents and catalysts to induce the cyclization reaction. Common reagents include acids or bases that facilitate the formation of the lactone ring.
Biological Conversion: Enzymatic processes can also be employed to convert the precursor molecules into the desired lactone. This method is often preferred for its specificity and mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.
Purification: Employing techniques like distillation, crystallization, or chromatography to isolate and purify the final product.
化学反应分析
Types of Reactions
2-Ethyl-2-(2-Hydroxyethyl)-Glutaric Acid Gamma-Lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone into its corresponding diol or other reduced forms.
Substitution: The lactone ring can be opened and substituted with different functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Various nucleophiles can be used to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield carboxylic acids or ketones.
Reduction: Can produce diols or alcohols.
Substitution: Can result in the formation of esters, ethers, or other substituted derivatives.
科学研究应用
2-Ethyl-2-(2-Hydroxyethyl)-Glutaric Acid Gamma-Lactone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 2-Ethyl-2-(2-Hydroxyethyl)-Glutaric Acid Gamma-Lactone involves its interaction with specific molecular targets and pathways. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Ethyl-2-Hydroxyglutaric Acid: A similar compound with a hydroxyl group instead of a lactone ring.
2-Hydroxyethyl-2-Methylglutaric Acid: Another derivative with a different substitution pattern on the glutaric acid backbone.
Uniqueness
2-Ethyl-2-(2-Hydroxyethyl)-Glutaric Acid Gamma-Lactone is unique due to its specific lactone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C9H14O4 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC 名称 |
3-(3-ethyl-2-oxooxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C9H14O4/c1-2-9(4-3-7(10)11)5-6-13-8(9)12/h2-6H2,1H3,(H,10,11) |
InChI 键 |
JPPZIRTUCVSQHF-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCOC1=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965085.png)
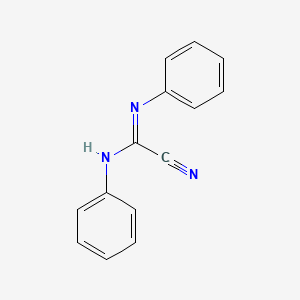
![N'-[(E)-biphenyl-4-ylmethylidene]pyrazine-2-carbohydrazide](/img/structure/B11965107.png)
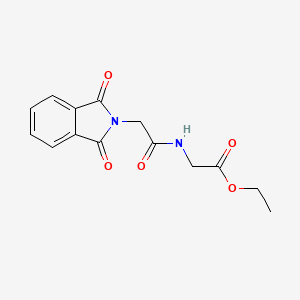
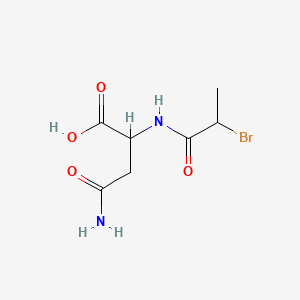
![2-Butanone, 4-[(2-chloroethyl)sulfonyl]-](/img/structure/B11965116.png)
![7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B11965129.png)
![Bicyclo[10.2.2]hexadeca-1(14),12,15-triene](/img/structure/B11965131.png)
![1-((5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B11965133.png)
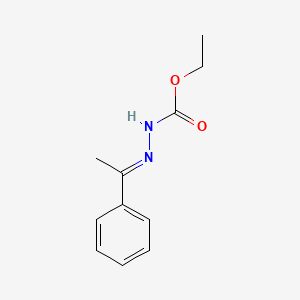
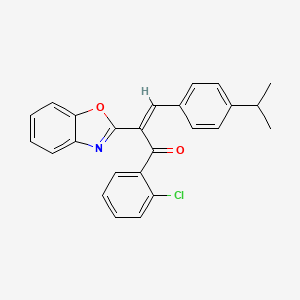
![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B11965153.png)

![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965172.png)
